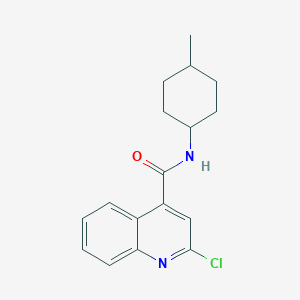

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide

Vue d'ensemble

Description

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a chloro substituent at the 2-position and a carboxamide group at the 4-position, which is further substituted with a 4-methylcyclohexyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis.

Introduction of the Chloro Group: The chloro substituent at the 2-position can be introduced via electrophilic substitution reactions using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Formation of the Carboxamide Group: The carboxamide group at the 4-position can be introduced by reacting the quinoline derivative with an appropriate amine, such as 4-methylcyclohexylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and the use of green solvents can be employed to enhance the efficiency and sustainability of the process .

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 2-position can be substituted with nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Applications De Recherche Scientifique

Antimalarial Activity

One of the most significant applications of 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide is its potential as an antimalarial agent. Research indicates that quinoline-4-carboxamide derivatives exhibit notable antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Efficacy Studies

In preclinical studies, derivatives from this class demonstrated low nanomolar potency in vitro and excellent oral efficacy in P. berghei malaria mouse models. The effective doses were notably low, with ED90 values below 1 mg/kg when administered orally over four days . These findings suggest that this compound could be developed into a potent therapeutic option against malaria.

Antibacterial Properties

Another area of application for this compound is its antibacterial activity. Research has shown that quinoline derivatives can exhibit significant antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

Evaluation of Antibacterial Activity

In vitro studies have utilized methods such as agar diffusion to assess the antibacterial properties of related compounds. The results indicated that structural modifications within this chemical class enhance antibacterial activity compared to traditional antibiotics like ampicillin and gentamicin . This suggests that this compound could serve as a lead compound for developing new antibacterial agents.

Anticancer Applications

The compound's potential extends to cancer treatment as well. Recent studies have highlighted its role in targeting specific pathways involved in cancer cell proliferation and survival.

SIRT3 Inhibition

Research has identified quinoline derivatives as inhibitors of SIRT3, a mitochondrial deacetylase implicated in various cancers. Inhibiting SIRT3 can disrupt cancer cell metabolism and promote apoptosis . The selectivity of these compounds for SIRT3 over other sirtuins (SIRT1 and SIRT2) further enhances their therapeutic potential .

Summary of Applications

| Application | Mechanism | Efficacy |

|---|---|---|

| Antimalarial | Inhibition of PfEF2 | Low nanomolar potency; effective in vivo |

| Antibacterial | Disruption of bacterial cell wall synthesis | Effective against MRSA and other strains |

| Anticancer | Inhibition of SIRT3 | Selective inhibition; potential for cancer therapy |

Mécanisme D'action

The mechanism of action of 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription . Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-chloroquinoline-4-carboxamide: Lacks the 4-methylcyclohexyl group, leading to different biological activities.

N-(4-methylcyclohexyl)quinoline-4-carboxamide: Lacks the chloro substituent, affecting its reactivity and interactions.

Uniqueness

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide is unique due to the presence of both the chloro and 4-methylcyclohexyl groups, which contribute to its distinct chemical and biological properties .

Activité Biologique

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H18ClN

- Molecular Weight : 253.76 g/mol

- SMILES Notation : ClC1=CC2=C(C=C1)C(=O)N(C(C)C)C(=C2)N

This structure indicates a quinoline core with a carboxamide functional group, which is critical for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Protein Synthesis : Some quinoline derivatives have been shown to inhibit translation elongation factors, which are vital for protein synthesis in pathogens such as Plasmodium falciparum .

- Anti-inflammatory Activity : Quinoline derivatives can inhibit lipoxygenase (LOX), which plays a role in inflammatory processes. This suggests that this compound may possess anti-inflammatory properties .

- Antimicrobial Activity : The compound's structure suggests potential activity against various bacterial strains, including those resistant to current antibiotics .

Antimalarial Activity

A series of studies have evaluated quinoline derivatives for their antimalarial properties. In particular, compounds structurally related to this compound have demonstrated:

- Moderate Potency Against Plasmodium falciparum : Compounds were screened for activity against the blood stage of the parasite, showing effective inhibition at low nanomolar concentrations .

| Compound | EC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of translation elongation factor 2 |

| DDD107498 | 120 | Inhibition of translation elongation factor 2 |

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties:

- In vitro Studies : Several studies reported that quinoline derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies

- Antimalarial Screening : A study evaluated several quinoline derivatives, including those similar to this compound, for their efficacy against Plasmodium species. The results indicated that modifications in the side chains significantly affected potency and pharmacokinetic profiles .

- Anti-inflammatory Effects : Research on a series of quinolone carboxamides demonstrated their ability to inhibit LOX activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Propriétés

IUPAC Name |

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c1-11-6-8-12(9-7-11)19-17(21)14-10-16(18)20-15-5-3-2-4-13(14)15/h2-5,10-12H,6-9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARIOSPDNQTJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID74373739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.